

Technical Guide: Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid

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Compound of Interest

Compound Name: 2-Amino-5-hydroxyhexanoic acid

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research did not identify a known natural biosynthetic pathway for **2-amino-5-hydroxyhexanoic acid**. This guide, therefore, details a well-documented eight-step chemical synthesis of (2R,5R)-**2-Amino-5-Hydroxyhexanoic Acid**, a specific stereoisomer of the target compound. The core of this synthesis is a stereospecific intramolecular Diels-Alder reaction.^{[1][2]}

Overview of the Synthetic Pathway

The synthesis of (2R,5R)-**2-amino-5-hydroxyhexanoic acid** is accomplished through an eight-step process starting from sorbic acid.^[1] A key feature of this synthesis is the use of L-proline as a temporary tether. This tether not only induces asymmetry but also controls the stereochemistry and regiochemistry of a crucial intramolecular Diels-Alder reaction of an acylnitroso derivative.^{[1][2]}

The general workflow involves the preparation of N-sorbyl-L-proline, its conversion to a hydroxamic acid, and a subsequent in-situ oxidation to form an acylnitroso dienophile. This intermediate undergoes an intramolecular cycloaddition. The final steps involve the reductive cleavage of the N-O bond and hydrolysis to remove the L-proline auxiliary, yielding the target amino acid.

Quantitative Data of Synthesis Steps

The following table summarizes the reported yields for the key steps in the synthesis of (2R,5R)-2-amino-5-hydroxyhexanoic acid and its precursors.

Step	Reaction	Starting Material	Product	Yield (%)
1	Synthesis of Sorbyl N-hydroxysuccinimide ester	Sorbic acid	Sorbyl N-hydroxysuccinimide ester (1)	89%
2	Synthesis of N-Sorbyl-L-proline	L-proline and Sorbyl chloride	N-Sorbyl-L-proline (2)	90%
3	Synthesis of N-Sorbyl L-proline N-hydroxysuccinimide ester	N-Sorbyl-L-proline (2)	N-Sorbyl L-proline N-hydroxysuccinimide ester (3)	84%
4	Synthesis of N-Sorbyl L-proline hydroxamic acid	Compound 3	N-Sorbyl L-proline hydroxamic acid (4)	-
5	Synthesis of the chiral diketopiperazine	Compound 4	Chiral diketopiperazine (8)	-
6	Reductive cleavage of the N-O bond	Chiral diketopiperazine (8)	Cyclic diamide (9)	79%
7	Hydrolysis of the cyclic diamide	Cyclic diamide (9)	(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid	-

Note: Yields for steps 4, 5, and 7 were not explicitly provided in the referenced document.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below.^[1]

Step 1: Synthesis of N-Sorbyl-L-proline (2) To a solution of L-proline (5.75g, 50 mmol) in 50 ml of 2N sodium hydroxide, sorbyl chloride (6.5g, 50 mmol) in 50 ml of ether was added drop-wise while cooling in an ice bath. The mixture was stirred for an additional 90 minutes. It was then diluted with 33 ml of water and acidified with concentrated hydrochloric acid. The mixture was extracted several times with chloroform and dried over magnesium sulfate. Evaporation of the solvent gave a viscous yellow oil, which solidified upon standing. This product (6.59g, 31.5 mmol, 90% yield) was pure enough for the next step.

Step 2: Synthesis of N-Sorbyl L-proline N-hydroxysuccinimide ester (3) To a stirred solution of N-Sorbyl-L-proline (2) (3.66g, 17 mmol) in 40 ml of ethyl acetate, N-hydroxysuccinimide (1.95g, 17 mmol) was added. The mixture was cooled in an ice bath. An equimolar solution of dicyclohexyl carbodiimide in 20 ml of ethyl acetate was added slowly. The mixture was stirred at room temperature for 8 hours and left in the freezer overnight. The solution was repeatedly cooled and filtered to remove dicyclohexyl urea. The solvent was then evaporated to give the crude product as an oil (4.37g, 14.3 mmol, 84% yield).

Step 3: Synthesis of N-Sorbyl L-proline hydroxamic acid (4) Sodium (1.61g, 70 mmol) was reacted with 50 ml of ethanol. To this basic solution, hydroxylamine hydrochloride (5.1g, 70 mmol) was added, and the mixture was stirred until all the reagent was dissolved. This solution of hydroxylamine was filtered and added drop-wise to a solution of compound 3 (21.4g, 70 mmol) in 50 ml of methanol. The mixture was stirred for 48 hours at room temperature. Evaporation of the solvent gave a brown oil. This oil was chromatographed using 3:1 chloroform:ethyl acetate to elute impurities, and then methanol to remove the desired product.

Step 4: Intramolecular Cycloaddition and Formation of Diketopiperazine (8) The hydroxamic acid (4) is oxidized using tetraethylammonium periodate to generate the acylnitroso intermediate (5) in situ. This intermediate undergoes a spontaneous intramolecular Diels-Alder reaction followed by cyclization to form the chiral diketopiperazine (8).

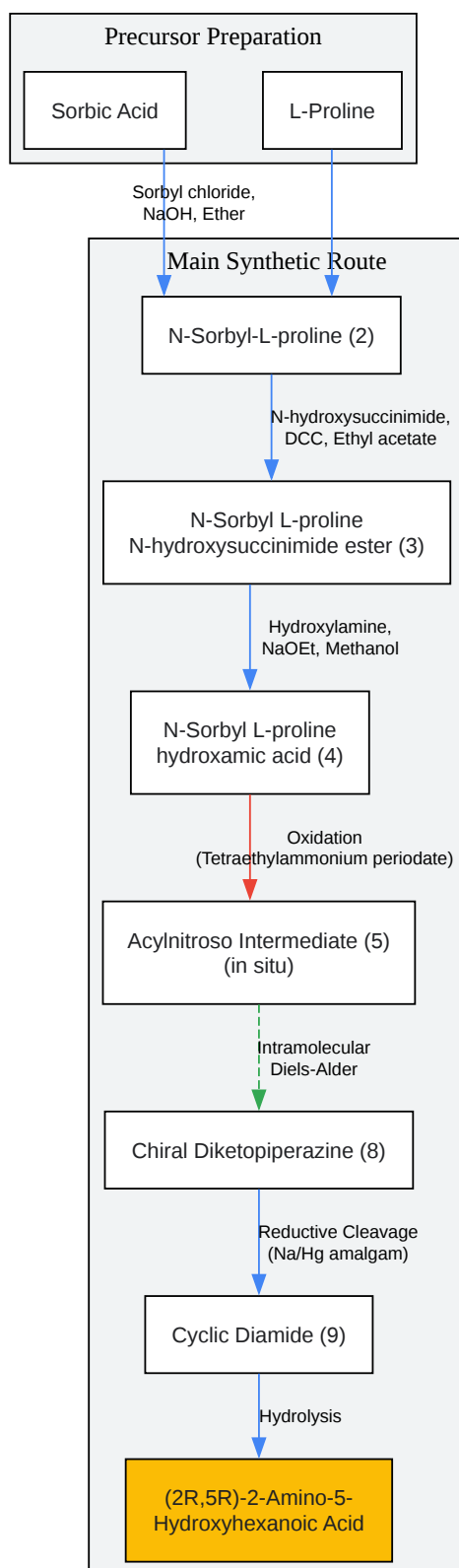
Step 5: Reductive Cleavage of the N-O bond to form Cyclic Diamide (9) The N-O bond of the diketopiperazine (8) is severed via reductive cleavage using a Na/Hg amalgam, resulting in the

cyclic diamide (9) in a 79% yield.

Step 6: Hydrolysis to (2R,5R)-**2-Amino-5-Hydroxyhexanoic Acid** The cyclic diamide (9) is hydrolyzed to yield its components: L-proline and the final product, (2R,5R)-**2-amino-5-hydroxyhexanoic acid**.

Visualizations of Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of the chemical synthesis.



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Caption: Chemical synthesis pathway for (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid.

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References

- 1. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition [mdpi.com]
- 2. [PDF] Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition* | Semantic Scholar [semanticscholar.org]
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